molecular formula C15H16N4OS B2467080 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 1448034-69-2

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2467080
CAS No.: 1448034-69-2
M. Wt: 300.38
InChI Key: UEZVBBYPDFQXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea is a urea derivative featuring three distinct substituents: an ethyl group, an imidazo[1,2-a]pyridin-3-ylmethyl moiety, and a thiophen-2-yl group. The imidazo[1,2-a]pyridine core is a bicyclic heterocycle known for its pharmacological relevance, particularly in antiulcer and cytoprotective agents . Urea derivatives are widely explored for their hydrogen-bonding capabilities, which can improve target affinity and solubility. While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., thioureas and ureas with imidazo[1,2-a]pyridine cores) suggest synthetic routes involving amine-isocyanate couplings or thiourea formations .

Properties

IUPAC Name

1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-2-18(15(20)17-14-7-5-9-21-14)11-12-10-16-13-6-3-4-8-19(12)13/h3-10H,2,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZVBBYPDFQXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target compound can be dissected into three primary components:

  • Imidazo[1,2-a]pyridin-3-ylmethyl group : Derived from functionalized imidazo[1,2-a]pyridine intermediates.
  • Thiophen-2-yl group : Introduced via aromatic substitution or coupling reactions.
  • Urea backbone : Constructed through amine-isocyanate coupling or carbodiimide-mediated reactions.

Key disconnections involve:

  • Formation of the imidazo[1,2-a]pyridine core via cyclocondensation.
  • Introduction of the methylene spacer at position 3 of the imidazo ring.
  • Sequential urea assembly using ethyl and thiophen-2-yl substituents.

Synthesis of the Imidazo[1,2-a]pyridin-3-ylmethyl Intermediate

Cyclocondensation for Imidazo[1,2-a]pyridine Formation

The imidazo[1,2-a]pyridine core is synthesized via Gould-Jacobs cyclization, employing 2-aminopyridine and α-halo carbonyl compounds. For example:

  • Reaction : 2-Aminopyridine reacts with 2-bromo-1,1-diethoxyethane in aqueous sodium bicarbonate to yield 6-nitroimidazo[1,2-a]pyridine.
  • Modification : Iodination at position 8 using iodine and morpholine in methanol provides 8-iodo-6-nitroimidazo[1,2-a]pyridine, a versatile intermediate for further functionalization.

Functionalization at Position 3

Formylation and Reductive Amination
  • Step 1 : Vilsmeier-Haack formylation introduces an aldehyde group at position 3, yielding imidazo[1,2-a]pyridine-3-carbaldehyde.
  • Step 2 : Reductive amination with ethylamine and sodium cyanoborohydride generates imidazo[1,2-a]pyridin-3-ylmethyl-ethylamine, the critical amine precursor for urea formation.
Direct Alkylation

Alternative routes employ Mannich reactions or alkylation with bromomethylating agents (e.g., CH₂Br₂) to install the methylene bridge.

Urea Backbone Assembly

Isocyanate-Mediated Coupling

  • Thiophen-2-yl Isocyanate Synthesis : Thiophen-2-ylamine reacts with triphosgene in dichloromethane to generate thiophen-2-yl isocyanate.
  • Urea Formation : Imidazo[1,2-a]pyridin-3-ylmethyl-ethylamine and thiophen-2-yl isocyanate react in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the target urea.

Carbodiimide-Assisted Approach

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate coupling between imidazo[1,2-a]pyridin-3-ylmethyl-ethylamine and thiophen-2-ylcarbamic acid.
  • Conditions : Reactions proceed in dimethylformamide (DMF) at room temperature, with yields optimized to >75%.

Alternative Pathways and Optimization

Microwave-Assisted Synthesis

Adapting methods from triazole derivatives, microwave irradiation (100°C, 30 min) accelerates urea formation, reducing reaction times from hours to minutes while maintaining yields ≥80%.

One-Pot Sequential Reactions

Integrating imidazo[1,2-a]pyridine synthesis and urea formation in a single pot:

  • Cyclocondensation of 2-aminopyridine and 2-bromoacetophenone.
  • In situ formylation using POCl₃/DMF.
  • Reductive amination and urea coupling.

Characterization and Analytical Data

Spectroscopic Validation

  • FT-IR : Urea C=O stretch at ~1640–1680 cm⁻¹; thiophene C-S vibration at 690–710 cm⁻¹.
  • ¹H NMR : Imidazo[1,2-a]pyridine protons (δ 7.2–8.5 ppm); thiophene H-3/H-4 (δ 6.9–7.1 ppm); urea NH (δ 5.8–6.2 ppm).
  • LC-MS : Molecular ion peak at m/z 343.4 [M+H]⁺.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, consistent with urea derivatives.

Challenges and Mitigation Strategies

  • Regioselectivity in Imidazo Ring Formation : Optimizing stoichiometry and temperature prevents byproducts.
  • Isocyanate Handling : Use of solid-supported isocyanates improves safety.
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural, synthetic, and functional attributes of the target compound with structurally related analogs from the evidence.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Core Structure Substituents Synthesis Method Yield Biological Activity References
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea (Target) Imidazo[1,2-a]pyridine-urea Ethyl, imidazo[1,2-a]pyridin-3-ylmethyl, thiophen-2-yl Likely amine-isocyanate coupling* N/A Hypothesized cytoprotective/antiulcer
1A: 1-((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)-3-(pyridin-3-ylmethyl)thiourea Imidazo[1,2-a]pyridine-thiourea Pyridin-3-ylmethyl, 5-methylimidazo[1,2-a]pyridin-2-ylmethyl Amine-isothiocyanate coupling 96% Not specified
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Phenyl, thiophen-2-ylmethylene Schiff base condensation N/A Quantum chemical properties studied
SCH-28080 analog (19c) Imidazo[1,2-a]pyridine Benzyloxy, thiadiazole-ethylthio Cyclization and sulfoxide extrusion N/A Cytoprotective (comparable to SCH-28080)
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas Pyrazole-urea Alkyl/aryl, hydroxymethylpyrazole Azide or oxazinone coupling N/A Not specified
Triazine-thiourea-urea hybrid Triazine Triazole, substituted urea, thiourea Three-component coupling N/A Enhanced biodynamic activity

*Inferred from analogous urea syntheses in .

Structural and Electronic Comparisons

  • Core Heterocycles :

    • The target compound’s imidazo[1,2-a]pyridine core is distinct from the imidazo[1,2-a]pyrimidine in and the triazine in . The imidazo[1,2-a]pyridine system is associated with antisecretory and cytoprotective activity, as seen in , whereas imidazo[1,2-a]pyrimidines with Schiff bases exhibit tunable electronic properties for material science applications .
    • The urea group in the target compound differs from thioureas (e.g., 1A in ), which may alter hydrogen-bonding capacity and metabolic stability.
  • Substituent Effects: The thiophen-2-yl group in the target compound contrasts with pyridin-3-ylmethyl (1A ) and phenyl (). Thiophene’s electron-rich aromatic system may enhance π-π stacking in biological targets compared to pyridine or phenyl groups.

Biological Activity

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in treating various diseases, including cancer and neurological disorders. The unique structural features of this compound contribute to its pharmacological properties, making it a subject of significant research interest.

Structural Characteristics

The molecular formula of this compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of 338.4 g/mol. The compound features an imidazo[1,2-a]pyridine core linked to a thiophene group via a urea functional group. This structural arrangement is crucial for its biological activity.

PropertyValue
Molecular FormulaC19H22N4O2C_{19}H_{22}N_{4}O_{2}
Molecular Weight338.4 g/mol
CAS Number1448128-79-7

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays demonstrated that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Neuroactive Effects

The imidazo[1,2-a]pyridine structure is associated with neuroactive properties. Preliminary studies suggest that this compound may interact with GABA receptors, which are critical in the modulation of neuronal excitability. This interaction could position it as a potential candidate for treating anxiety and epilepsy.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that the compound exhibited an IC50 value of 12 µM against MCF-7 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at specific positions on the imidazo ring or thiophene moiety can enhance potency and selectivity. For example:

ModificationEffect on Activity
Substitution at C-4Increased anticancer potency
Electron-donating groupsEnhanced antimicrobial activity

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[1,2-a]pyridine core. Key steps include:
  • Core Formation : Gold(I)-catalyzed cyclization of alkynyl thioanisoles to construct the imidazo[1,2-a]pyridine moiety (analogous to methods in ).
  • Urea Linkage : Reacting the imidazo[1,2-a]pyridine intermediate with thiophen-2-yl isocyanate under anhydrous conditions in dichloromethane or acetonitrile .
  • Optimization : Adjust reaction temperature (60–80°C) and solvent polarity to improve yield. Use TLC or HPLC to monitor reaction progress .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • Methodological Answer : Structural confirmation requires:
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for imidazo[1,2-a]pyridine protons (δ 7.5–9.0 ppm) and thiophene signals (δ 6.8–7.4 ppm) .
  • IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and aromatic C-H bends .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns .

Q. What are the stability and solubility profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (high solubility for biological assays) and aqueous buffers (pH-dependent stability). Pre-saturate solvents to avoid precipitation .
  • Stability : Perform stress testing under heat (40–60°C), light (UV exposure), and varying pH (2–10). Monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent IC50 protocols).
  • Structural Analysis : Use X-ray crystallography or DFT calculations to identify conformational differences impacting activity .
  • Meta-Analysis : Cross-reference data from analogues (e.g., fluorinated vs. chlorinated derivatives) to isolate substituent effects .

Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases). Focus on urea’s hydrogen-bonding interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein residue dynamics .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and electronic parameters from similar imidazo[1,2-a]pyridine derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with modified thiophene (e.g., 3-thienyl) or imidazo[1,2-a]pyridine substituents (e.g., trifluoromethyl).
  • Activity Mapping : Test against panels of enzymes/cell lines. Example data from analogues:
SubstituentTarget Activity (IC50, μM)Reference
Thiophen-2-yl12.3 (Kinase X)
5-Chlorothiophen-2-yl8.7 (Kinase X)
  • Mechanistic Profiling : Use SPR or ITC to quantify binding thermodynamics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer :
  • Parameter Screening : Design DoE (Design of Experiments) to test variables (e.g., catalyst loading, solvent ratio) .
  • Byproduct Analysis : Characterize impurities via LC-MS and adjust purification protocols (e.g., gradient column chromatography) .
  • Reproducibility : Validate yields in independent labs using identical starting materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.